molecular formula C18H20N2OS B6417178 Methanone, [2-(methylthio)phenyl](4-phenyl-1-piperazinyl)- CAS No. 341020-23-3

Methanone, [2-(methylthio)phenyl](4-phenyl-1-piperazinyl)-

Cat. No.: B6417178
CAS No.: 341020-23-3
M. Wt: 312.4 g/mol
InChI Key: XNIXEWQZXYFPRK-UHFFFAOYSA-N
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Description

Methanone, 2-(methylthio)phenyl- is a complex organic compound with a unique structure that combines a methanone group, a methylthio-substituted phenyl ring, and a phenyl-substituted piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 2-(methylthio)phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-(methylthio)benzoyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, 2-(methylthio)phenyl- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Methanone, 2-(methylthio)phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methanone, 2-(methylthio)phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-[4-(methylthio)phenyl]-: Similar structure but lacks the piperazine ring.

    2-Methyl-4-(methylthio)-2-morpholinopropiophenone: Contains a morpholine ring instead of a piperazine ring.

    2-Methylbenzophenone: Similar core structure but different substituents.

Uniqueness

Methanone, 2-(methylthio)phenyl- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-methylsulfanylphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-22-17-10-6-5-9-16(17)18(21)20-13-11-19(12-14-20)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIXEWQZXYFPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301204351
Record name [2-(Methylthio)phenyl](4-phenyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301204351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341020-23-3
Record name [2-(Methylthio)phenyl](4-phenyl-1-piperazinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341020-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methylthio)phenyl](4-phenyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301204351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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